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Compound of Interest

Compound Name: 6-(3-Chlorophenoxy)pyridin-3-OL

Cat. No.: B8033524

Get Quote

Executive Summary
6-(3-Chlorophenoxy)pyridin-3-ol (CAS: 1822672-88-7) represents a critical scaffold in

modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and agrochemicals

where the aryloxy-pyridine motif is prevalent.[1] As a Senior Application Scientist, I present this

guide to objectively compare its toxicity profile against key structural analogs.

This compound features two distinct toxicophores: a 3-hydroxypyridine core and a 3-

chlorophenoxy tail.[1] Its toxicity profile is governed by the metabolic stability conferred by the

chlorine substituent and the potential for bioactivation of the pyridine ring.[1] This guide

contrasts it with 6-Phenoxypyridin-3-ol (non-chlorinated analog) and 3-Chlorophenol (a

potential toxic metabolite) to provide a comprehensive risk assessment framework.[1]

Chemical Identity & Structural Context
The molecule consists of a pyridine ring substituted with a hydroxyl group at position 3 and a 3-

chlorophenoxy group at position 6.[1]

Chemical Name: 6-(3-Chlorophenoxy)pyridin-3-ol[1][2]
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Molecular Formula: C11H8ClNO2[1][2]

Key Structural Features:

Ether Linkage: Susceptible to CYP450-mediated O-dealkylation.[1]

Chlorine Substitution (Meta): Increases lipophilicity (LogP) and blocks metabolic oxidation

at the phenyl ring's 3-position, potentially extending half-life compared to the unsubstituted

analog.[1]

3-Hydroxy Group: A handle for Phase II conjugation (Glucuronidation/Sulfation) but also a

potential precursor to reactive quinone-methide-like intermediates upon oxidation.[1]

Comparative Toxicity Profile
This section evaluates the target compound against its direct structural analog and its primary

metabolic fragment.[1]

Table 1: Comparative Toxicological & Physicochemical
Matrix

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.molaid.com/MS_2206433
https://www.bldpharm.com/products/1822672-88-7.html
https://www.molaid.com/MS_2206433
https://www.molaid.com/MS_2206433
https://www.molaid.com/MS_2206433
https://www.molaid.com/MS_2206433
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8033524?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature
Target: 6-(3-

Chlorophenoxy)pyrid

in-3-ol

Analog: 6-

Phenoxypyridin-3-ol

Fragment: 3-

Chlorophenol

Role
Primary Scaffold /

Drug Intermediate

Non-Halogenated

Reference

Potential Metabolite

(Cleavage Product)

LogP (Predicted)
~2.9 (Moderate

Lipophilicity)

~2.2 (Lower

Lipophilicity)
~2.5

Metabolic Stability

High: Cl-group blocks

phenyl ring oxidation.

[1]

Moderate: Phenyl ring

susceptible to

hydroxylation.[1]

Low: Rapidly

conjugated.

Reactive Metabolite

Risk

Moderate: Potential

for pyridine ring

oxidation (Quinone-

imine).[1]

Moderate: Similar

pyridine oxidation risk.

[1]

High: Forms

chlorocatechols/quino

nes.[1]

hERG Inhibition Risk

Elevated: Increased

lipophilicity often

correlates with higher

hERG affinity.[1]

Low: Lower

lipophilicity reduces

channel binding

probability.[1]

Negligible: Fragment

is too small/polar.

Cytotoxicity (HepG2)

Concentration-

Dependent: Driven by

accumulation

(lipophilicity).[1]

Lower: Faster

clearance, less

accumulation.[1]

High: Direct

mitochondrial toxin /

Uncoupler.[1]

Genotoxicity (Ames)

Unlikely: Pyridinols

are generally non-

mutagenic unless

nitro-substituted.[1]

Negative: Generally

safe scaffold.[1]

Equivocal: Weakly

positive in some

strains.[1]

Deep Dive: The "Chlorine Effect" on Toxicity
The addition of the chlorine atom at the 3-position of the phenoxy ring is not merely structural; it

fundamentally alters the ADME-Tox profile:
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Metabolic Blocking: In the non-chlorinated analog (6-Phenoxypyridin-3-ol), the phenyl ring is

a "soft spot" for CYP450 oxidation.[1] The chlorine atom in the target compound blocks this,

shifting metabolism towards the pyridine ring or O-dealkylation.[1]

Bioaccumulation: The increased LogP (+0.7 units vs. analog) enhances membrane

permeability.[1] While this improves drug-like properties, it increases the risk of

phospholipidosis and off-target binding (e.g., hERG channel blockade), a common liability in

chlorinated aromatics.[1]

Mechanism of Toxicity & Metabolic Pathways
Understanding the metabolic fate is crucial for predicting toxicity.[1] The diagram below

illustrates the divergent pathways: Detoxification (via Phase II conjugation) versus Bioactivation

(via CYP450s).[1]

Figure 1: Metabolic Fate & Bioactivation Pathways[1]
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Caption: Metabolic bifurcation of 6-(3-Chlorophenoxy)pyridin-3-ol showing the competition

between safe conjugation (Green) and bioactivation/cleavage pathways (Red).[1]

Experimental Protocols for Safety Assessment
To validate the toxicity profile, the following experimental workflows are recommended. These

protocols are designed to be self-validating with positive controls.[1]
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Protocol A: Reactive Metabolite Trapping (GSH Adduct
Assay)
Objective: Determine if the pyridine-3-ol core forms reactive electrophiles upon metabolic

activation.[1]

Incubation System:

Test Compound: 10 µM 6-(3-Chlorophenoxy)pyridin-3-ol.[1]

System: Human Liver Microsomes (HLM) (1 mg/mL protein).[1]

Cofactor: NADPH (1 mM) + Glutathione (GSH) (5 mM) or Potassium Cyanide (KCN) (1

mM) as trapping agents.[1]

Procedure:

Incubate at 37°C for 60 minutes.

Terminate reaction with ice-cold Acetonitrile (ACN).[1]

Centrifuge at 10,000 x g for 10 min.

Analysis (LC-MS/MS):

Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH).[1]

Success Criteria: Detection of [M+GSH]+ adducts indicates formation of reactive quinone-

imine species.[1]

Control: Use Clozapine or Acetaminophen as a positive control for GSH adduct formation.

[1]

Protocol B: Comparative Cytotoxicity (MTT Assay)
Objective: Compare the IC50 of the target vs. 3-Chlorophenol to assess fragment contribution

to toxicity.[1]
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Cell Lines: HepG2 (Liver) and HEK293 (Kidney).[1]

Dosing: Serial dilutions (0.1 µM to 100 µM) of:

Compound A: 6-(3-Chlorophenoxy)pyridin-3-ol.[1][2]

Compound B: 3-Chlorophenol (Positive Control).[1]

Vehicle: 0.1% DMSO.[1]

Readout:

Incubate for 24h and 48h.[1]

Add MTT reagent; measure absorbance at 570 nm.[1]

Data Interpretation:

If IC50(Target) ≈ IC50(3-Chlorophenol), toxicity is likely driven by the release of the

chlorophenoxy fragment.[1]

If IC50(Target) >> IC50(3-Chlorophenol), the ether linkage is stable, and the intact

molecule is less toxic.[1]

Safety Assessment Decision Tree
Use this logic flow to determine the "Go/No-Go" status of this scaffold in drug development.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.molaid.com/MS_2206433
https://www.benchchem.com/product/b8033524/docs?utm_src=pdf-body#comparative-toxicity-assessment-guide-6-3-chlorophenoxy-pyridin-3-ol-profile
https://www.molaid.com/MS_2206433
https://www.bldpharm.com/products/1822672-88-7.html
https://www.molaid.com/MS_2206433
https://www.molaid.com/MS_2206433
https://www.molaid.com/MS_2206433
https://www.molaid.com/MS_2206433
https://www.molaid.com/MS_2206433
https://www.molaid.com/MS_2206433
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8033524?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Toxicity Assessment

In Vitro Metabolic Stability
(Microsomes)

Is t1/2 < 15 min?

Identify Metabolites
(Mass Spec)

Yes (Unstable)

GSH Trapping Assay

No (Stable)

Is 3-Chlorophenol
detected?

HIGH RISK:
Toxic Fragment Release

Yes No

GSH Adducts Found?

MODERATE RISK:
Reactive Intermediate

Yes

LOW RISK:
Proceed to In Vivo

No

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b8033524/docs?utm_src=pdf-body-img#comparative-toxicity-assessment-guide-6-3-chlorophenoxy-pyridin-3-ol-profile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8033524?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Decision matrix for evaluating the safety of 6-(3-Chlorophenoxy)pyridin-3-ol based

on metabolic stability and reactivity.

Conclusion & Recommendations
6-(3-Chlorophenoxy)pyridin-3-ol presents a manageable toxicity profile that is superior to its

metabolic fragment (3-Chlorophenol) but requires careful monitoring compared to its non-

chlorinated analog.[1]

Primary Hazard: The theoretical release of 3-chlorophenol via O-dealkylation.[1] However,

the pyridine ring usually directs metabolism toward conjugation (glucuronidation) first.[1]

Structural Advantage: The chlorine atom improves metabolic stability, likely reducing the

dosing frequency required compared to 6-phenoxypyridin-3-ol, provided hERG liability is

screened early.[1]

Recommendation: Prioritize GSH trapping studies early in the lead optimization phase. If

GSH adducts are observed, consider blocking the pyridine-2 or -4 positions to prevent

bioactivation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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